molecular formula C21H13ClFNO B2642952 2-(4-Chlorophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile CAS No. 339114-45-3

2-(4-Chlorophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile

Cat. No.: B2642952
CAS No.: 339114-45-3
M. Wt: 349.79
InChI Key: QTMQDBLUJTVEAO-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile (CFPA) is an organic compound and a derivative of acetonitrile. It is a colorless crystalline solid that is soluble in organic solvents and has a melting point of 156-157 °C. CFPA is a useful reagent for synthesis of various compounds and has been used in a variety of scientific research applications.

Scientific Research Applications

Molecular Structure and Spectroscopic Characterization The molecular structure, spectroscopic characterization, and non-linear optical (NLO) properties of compounds related to 2-(4-Chlorophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile have been explored through Density Functional Theory (DFT) and Time-Dependent DFT calculations. These studies offer insights into their potential biological and corrosion inhibition applications, emphasizing their electronic interactions and charge distributions (Wazzan et al., 2016).

Synthetic Applications and Photochemical Reactions Research on haloanilines and related compounds has demonstrated their utility in synthetic chemistry, particularly in the formation of aryl- and alkylanilines through photoheterolysis processes. These findings highlight innovative pathways for synthesizing complex organic compounds and exploring their chemical behavior under various conditions (Fagnoni et al., 1999).

Photochemical Decarboxylation Studies Investigations into the photochemical decarboxylation of certain carboxylic acids reveal the potential of related chlorophenyl compounds in generating nitriles and other degradation products. Such studies contribute to a deeper understanding of photochemical reactions and their implications for environmental chemistry and synthetic methodologies (Suzuki et al., 1976).

Electrochemical and Photochemical Activation Research into the electrochemical and photochemical activation of benzophenones and halobenzophenones, including compounds similar to this compound, has shown how these processes can lead to various organic transformations. This work is significant for understanding the dual activation mechanisms and their application in synthetic organic chemistry (Leslie et al., 1997).

Properties

IUPAC Name

2-(4-chlorophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClFNO/c22-18-9-5-15(6-10-18)20(13-24)14-1-3-16(4-2-14)21(25)17-7-11-19(23)12-8-17/h1-12,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTMQDBLUJTVEAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C#N)C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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